Ethyl(1-phenylbutan-2-yl)amine

monoamine transporter pharmacology dopamine transporter norepinephrine transporter

Ethyl(1-phenylbutan-2-yl)amine (CAS 119486-07-6), also referred to as N,α-diethylphenethylamine (DEPEA) or N-ethyl-1-phenylbutan-2-amine, is a synthetic phenethylamine derivative bearing both N-ethyl and α-ethyl substituents. It belongs to the α-ethylphenethylamine subclass that shares structural homology with amphetamine but displays a distinct pharmacological fingerprint due to the dual ethyl modifications.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 119486-07-6
Cat. No. B1258767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(1-phenylbutan-2-yl)amine
CAS119486-07-6
SynonymsN,alpha-DEPEA
N,alpha-diethylphenethylamine
N,alpha-diethylphenylethylamine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)NCC
InChIInChI=1S/C12H19N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
InChIKeyKHWYSUBVXWWBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(1-phenylbutan-2-yl)amine (DEPEA) – Key Procurement-Relevant Facts for the Phenethylamine Research Analog


Ethyl(1-phenylbutan-2-yl)amine (CAS 119486-07-6), also referred to as N,α-diethylphenethylamine (DEPEA) or N-ethyl-1-phenylbutan-2-amine, is a synthetic phenethylamine derivative bearing both N-ethyl and α-ethyl substituents. It belongs to the α-ethylphenethylamine subclass that shares structural homology with amphetamine but displays a distinct pharmacological fingerprint due to the dual ethyl modifications [1]. Originally patented in 1988 by Knoll Pharmaceuticals with claims of psychoactive effects [2], DEPEA was later identified as an undeclared additive in dietary supplements and is currently used exclusively as a research tool for investigating structure–activity relationships at monoamine transporters and receptors [1][3].

Why Closely Related α-Ethylphenethylamine Analogs Cannot Substitute for Ethyl(1-phenylbutan-2-yl)amine in Research Procurement


Although AEPEA (α-ethylphenethylamine), MEPEA (N-methyl-α-ethylphenethylamine), and amphetamine share the phenethylamine core with DEPEA, small differences in N-alkyl and α-alkyl substitution produce substantial shifts in monoamine transporter affinity, release efficacy, and metabolic enzyme inhibition [1]. For example, DEPEA acts as a weak partial releaser at the dopamine transporter (DAT) while AEPEA and MEPEA are fully efficacious releasers; conversely, DEPEA is approximately 18-fold weaker than AEPEA as a monoamine oxidase‑A inhibitor [2]. These divergences mean that substituting one analog for another will confound neurochemical interpretation, preclude valid cross-study comparisons, and compromise experimental reproducibility [1][2].

Quantitative Differentiation Evidence for Ethyl(1-phenylbutan-2-yl)amine Relative to Key Comparators


Balanced DAT/NET Uptake Inhibition Ratio Distinguishes DEPEA from NET-Preferring α-Ethyl Homologs

DEPEA exhibits a nearly balanced DAT/NET uptake inhibition ratio (0.84), contrasting with the strongly NET-preferring profiles of its des‑N‑ethyl metabolite AEPEA (ratio = 0.16) and the N‑methyl analog MEPEA (ratio = 0.22) [1]. While DEPEA is 4.2‑fold less potent than amphetamine at DAT (IC₅₀ = 510 ± 38 nM vs 122 ± 12 nM), it is 6.6‑fold more potent at DAT than AEPEA (IC₅₀ = 3366 ± 333 nM) [1].

monoamine transporter pharmacology dopamine transporter norepinephrine transporter structure-activity relationship

DEPEA Acts as a Partial Dopamine Transporter Releaser, Unlike Fully Efficacious α‑Ethyl Homologs

In contrast to amphetamine, AEPEA, and MEPEA, which function as fully efficacious dopamine releasers (DAT %Emax ≥ 101%), DEPEA is a weak partial releaser achieving only 43% of the maximal response at DAT [1]. Its DAT release potency (EC₅₀ = 604 ± 159 nM) is approximately 121‑fold lower than amphetamine (5 ± 1 nM) and 2.2‑fold lower than AEPEA (273 ± 36 nM) [1].

dopamine release transporter substrate partial agonist abuse liability

Exceptionally Weak MAO‑A Inhibition Discriminates DEPEA from Amphetamine, AEPEA, and Methamphetamine

DEPEA is a weak inhibitor of human recombinant MAO‑A (Ki = 251 µM), ranking it as the least potent among tested structural analogs [1]. This translates to 47‑fold weaker inhibition than amphetamine (Ki = 5.3 µM), 18‑fold weaker than AEPEA (Ki = 14.0 µM), and 15‑fold weaker than methamphetamine (Ki = 17.2 µM) [1].

monoamine oxidase MAO-A inhibition metabolic drug interaction structure-activity relationship

Human Transporter Uptake Inhibition Spectrum Reveals a Unique DAT/SERT Selectivity Ratio for DEPEA

In HEK‑293 cells expressing human transporters, DEPEA potently inhibits NET (IC₅₀ = 0.25 µM) with a DAT/SERT uptake inhibition ratio of 6.2, indicating a balanced preference for dopamine over serotonin transport blockade [1]. This contrasts with d‑amphetamine (DAT/SERT ratio = 49), which is highly dopaminergic, and DPIA (DAT/SERT ratio = 0.55), which is slightly serotonergic [1]. DEPEA thus occupies an intermediate selectivity space not represented by amphetamine or DPIA.

human monoamine transporter serotonin transporter uptake inhibition selectivity ratio

Reinforcing Potency in Rat Self-Administration Differentiates DEPEA from Amphetamine

In male rats trained under an FR1 schedule of intravenous drug self‑administration, DEPEA supported inverted U‑shaped dose–effect functions with peak responding at 0.3 mg/kg/injection, identical to AEPEA but 3‑fold less potent than amphetamine (peak at 0.1 mg/kg/injection) [1]. These data demonstrate that DEPEA retains reinforcing properties but with lower potency than the prototypical stimulant comparator.

abuse liability self-administration reinforcing efficacy behavioral pharmacology

Evidence-Backed Application Scenarios for Procuring Ethyl(1-phenylbutan-2-yl)amine (DEPEA)


Mechanistic Dissection of Partial vs. Full DAT Substrate Pharmacology

Because DEPEA is the only α‑ethylphenethylamine analog that acts as a partial releaser at DAT (43% Emax) while retaining full release at NET [1], it serves as an ideal comparator to fully efficacious releasers (e.g., AEPEA, amphetamine) in studies aiming to delineate the molecular determinants of substrate efficacy at monoamine transporters.

Profiling Balanced Catecholamine Transporter Inhibition Without Strong MAO‑A Interference

Researchers investigating the functional consequences of balanced DAT/NET inhibition (ratio = 0.84) with minimal MAO‑A interaction can use DEPEA as a probe compound [2][3]. Its exceptionally weak MAO‑A inhibition (Ki = 251 µM) reduces the confounding influence of simultaneous MAO blockade that occurs with amphetamine or AEPEA.

Human Monoamine Transporter Selectivity Screening Reference

DEPEA's unique DAT/SERT uptake inhibition ratio of 6.2 in human transporter assays [4] makes it a suitable reference compound for screening libraries that target intermediate dopaminergic–serotonergic profiles, distinct from the highly dopaminergic amphetamine (ratio 49) or the serotonergic DPIA (ratio 0.55).

Abuse Liability Benchmarking in Preclinical Behavioral Paradigms

With a peak reinforcing dose of 0.3 mg/kg/injection in rat self‑administration [5], DEPEA can serve as a benchmark compound for ranking the abuse potential of novel phenethylamine analogs, providing a midpoint reference between amphetamine (0.1 mg/kg) and less reinforcing structural variants.

Quote Request

Request a Quote for Ethyl(1-phenylbutan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.